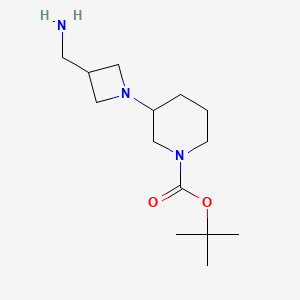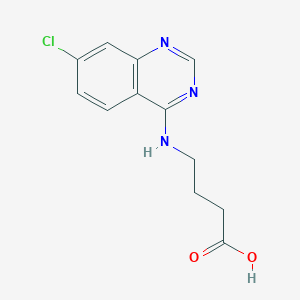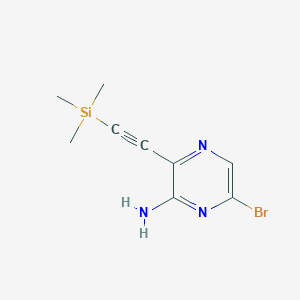![molecular formula C11H14BrN3 B11849942 6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound that features a unique spiro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and t-BAB as a phase-transfer catalyst . The reaction is carried out at room temperature for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core but lacks the spirocyclohexane moiety.
Flupirtine Maleate: Although structurally different, this compound is another example of a spiro compound with significant biological activity.
Uniqueness
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C11H14BrN3 |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane] |
InChI |
InChI=1S/C11H14BrN3/c12-8-6-9-10(13-7-8)15-11(14-9)4-2-1-3-5-11/h6-7,14H,1-5H2,(H,13,15) |
InChI-Schlüssel |
LMSCCKIBKBTXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)NC3=C(N2)N=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)




